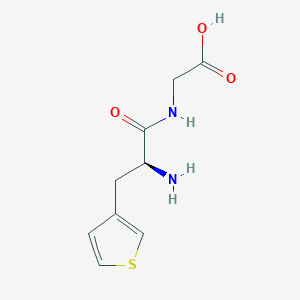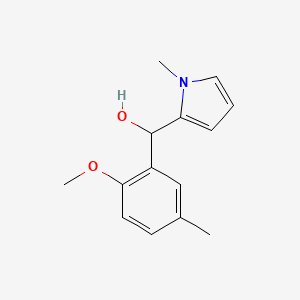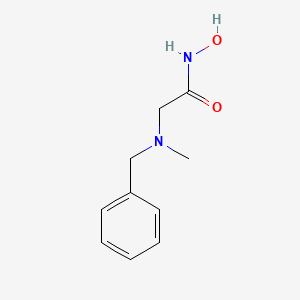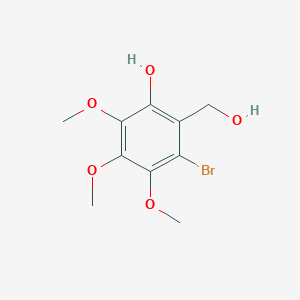
1-(2-Methyl-1-phenylpropan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1-phenylpropan-2-yl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalyst Yb(OTf)3 in acetonitrile has been used to produce key intermediates for various pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1-phenylpropan-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of urapidil, an antihypertensive drug.
1-(3-Trifluoromethylphenyl)piperazine: Utilized in the synthesis of various pharmaceuticals.
Uniqueness: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a phenyl group and a methyl group attached to the piperazine ring makes it a valuable compound for various applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-(2-methyl-1-phenylpropan-2-yl)piperazine |
InChI |
InChI=1S/C14H22N2/c1-14(2,16-10-8-15-9-11-16)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3 |
Clave InChI |
SNJFFIGBJVCSRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC=CC=C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, 2,4-dimethyl-N-[(3E)-tetrahydro-6,6-dimethyl-3-[(phenylthio)methylene]-2H-thiopyran-2-ylidene]-](/img/structure/B12640432.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)


![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![2-[4-[5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl]piperazin-1-yl]ethanol](/img/structure/B12640475.png)
![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)

![(1R)-5-tert-butyl-N-[(1R)-1-phenylethyl]-2,3-dihydro-1H-inden-1-amine;4-methylbenzenesulfonic acid](/img/structure/B12640489.png)


